molecular formula C10H11ClOS B14059245 1-(3-Chloro-2-(methylthio)phenyl)propan-1-one

1-(3-Chloro-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14059245
M. Wt: 214.71 g/mol
InChI Key: CIGNGAMZPJPHIE-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11ClOS It is characterized by the presence of a chloro group, a methylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-chloro-2-(methylthio)benzaldehyde with a suitable reagent such as propanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chloro-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Biological Activity

1-(3-Chloro-2-(methylthio)phenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClOSC_{10}H_{11}ClOS, with a molecular weight of approximately 216.71 g/mol. The compound features a chlorinated phenyl ring, which enhances its reactivity and biological interactions. The presence of a methylthio group contributes to its lipophilicity, potentially influencing its ability to penetrate biological membranes and interact with cellular targets.

Enzyme Interactions :
this compound has been shown to interact with various enzymes, potentially inhibiting or activating their activity. This modulation can alter metabolic pathways, impacting cellular functions such as proliferation and apoptosis.

Receptor Binding :
The compound may bind to specific receptors, triggering signal transduction pathways that influence gene expression and cellular responses. Its structural features allow it to engage with receptors involved in critical biological processes.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Cell Line IC50 (nM) Mechanism
MDA-MB-231 (Breast)23-33Inhibition of tubulin polymerization
HeLa (Cervical)30-40Induction of apoptosis

Case Studies

  • Study on MDA-MB-231 Cells : A study evaluated the effects of the compound on triple-negative breast cancer cells, revealing significant inhibition of cell proliferation with an IC50 value in the range of 23-33 nM. The compound was found to disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
  • In Vivo Studies : Animal studies have shown that administration of this compound leads to histopathological changes indicative of cytotoxicity in various tissues, including liver and kidney. These findings underscore the need for further investigation into the compound's safety profile .

Potential Therapeutic Applications

Given its biological activity, this compound may have therapeutic potential in treating various cancers. Its ability to modulate enzyme activity and interact with cellular receptors positions it as a candidate for drug development targeting specific pathways involved in tumor growth and metastasis.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-(3-chloro-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11ClOS/c1-3-9(12)7-5-4-6-8(11)10(7)13-2/h4-6H,3H2,1-2H3

InChI Key

CIGNGAMZPJPHIE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)Cl)SC

Origin of Product

United States

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